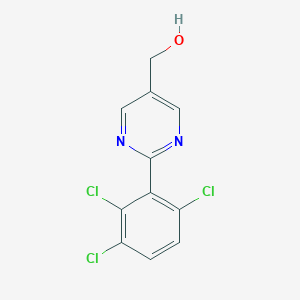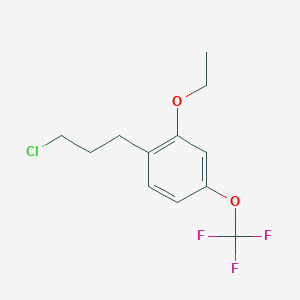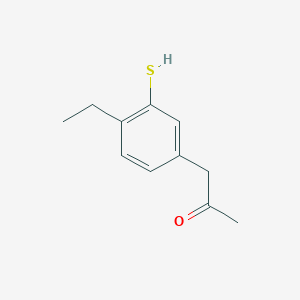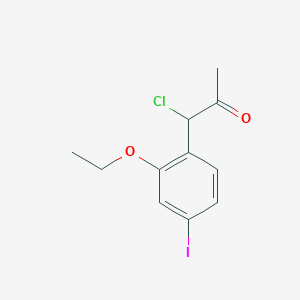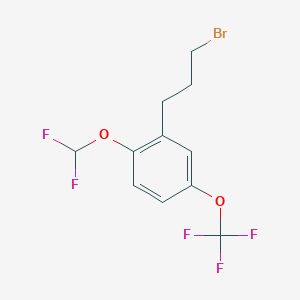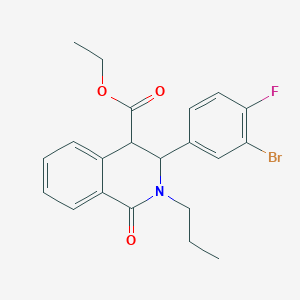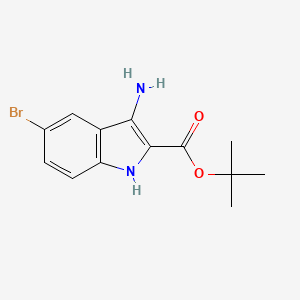
tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom on the indole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, using palladium catalysts and suitable boronic acids or alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to study these activities and develop new therapeutic agents.
Medicine: The compound can be used in medicinal chemistry to design and synthesize new drugs targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The amino and bromine substituents can influence the compound’s binding affinity and selectivity for its molecular targets. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-amino-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 5-amino-3-bromo-1H-indole-1-carboxylate: Similar structure but with different substitution pattern.
tert-Butyl 1-indolecarboxylate: Lacks the amino and bromine substituents, making it less versatile in certain reactions.
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar but lacks the amino group, affecting its reactivity and applications.
The unique combination of substituents in this compound makes it a valuable compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C13H15BrN2O2 |
|---|---|
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
tert-butyl 3-amino-5-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)11-10(15)8-6-7(14)4-5-9(8)16-11/h4-6,16H,15H2,1-3H3 |
Clé InChI |
FEBPCEKXRNCFGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


